3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Substitution with 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Piperazine Moiety: The final step involves the substitution of the 4-position of the pyrrole ring with the 4-methylpiperazin-1-yl group. This can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe in biological assays to investigate cellular pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenyl-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione: Similar structure but lacks the 2-methyl group on the phenyl ring.
3-Chloro-1-(2-methylphenyl)-4-piperazin-1-ylpyrrole-2,5-dione: Similar structure but lacks the 4-methyl group on the piperazine ring.
Uniqueness
3-Chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione is unique due to the presence of both the 2-methylphenyl and 4-methylpiperazin-1-yl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a pharmacophore and its utility in various scientific applications.
Properties
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-5-3-4-6-12(11)20-15(21)13(17)14(16(20)22)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEYVMPSDMHSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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